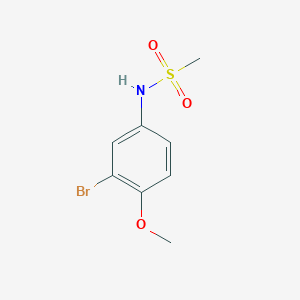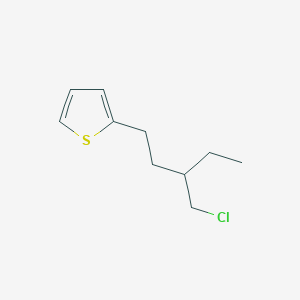
2-(3-(Chloromethyl)pentyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Chloromethyl)pentyl)thiophene is an organic compound with the molecular formula C10H15ClS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Chloromethyl)pentyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-(chloromethyl)pentyl bromide with thiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Chloromethyl)pentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alkane derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of 2-(3-(azidomethyl)pentyl)thiophene or 2-(3-(thiomethyl)pentyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-(methyl)pentyl)thiophene
Scientific Research Applications
2-(3-(Chloromethyl)pentyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 2-(3-(Chloromethyl)pentyl)thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Bromomethyl)pentyl)thiophene
- 2-(3-(Iodomethyl)pentyl)thiophene
- 2-(3-(Methyl)pentyl)thiophene
Uniqueness
2-(3-(Chloromethyl)pentyl)thiophene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for various chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H15ClS |
|---|---|
Molecular Weight |
202.74 g/mol |
IUPAC Name |
2-[3-(chloromethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-2-9(8-11)5-6-10-4-3-7-12-10/h3-4,7,9H,2,5-6,8H2,1H3 |
InChI Key |
ZFGMLKZOCNADQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC=CS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


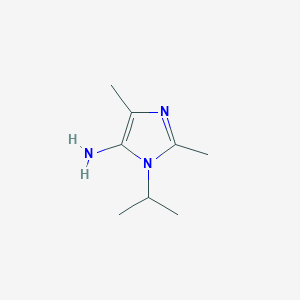

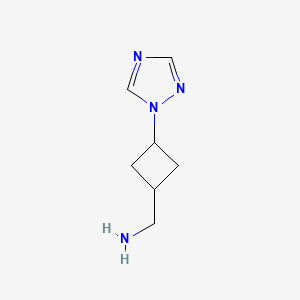
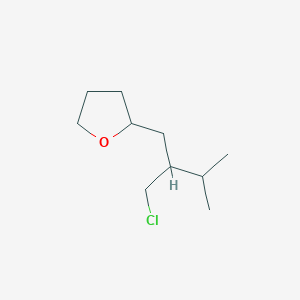
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
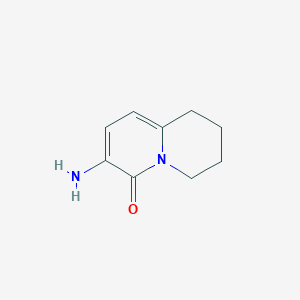
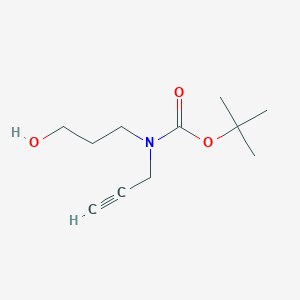
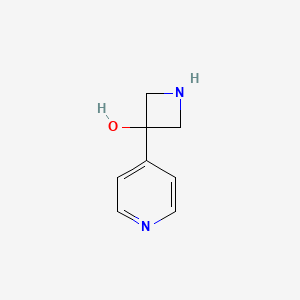
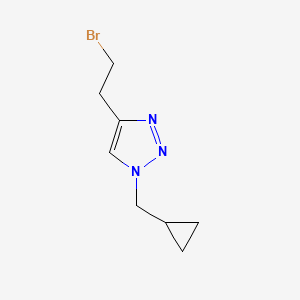
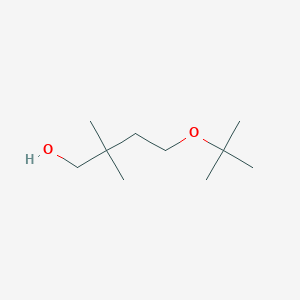
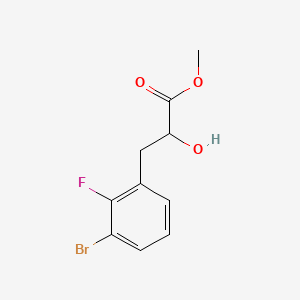
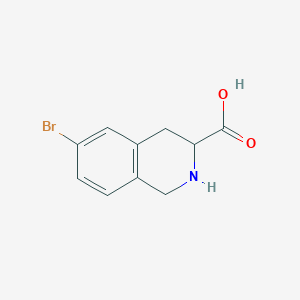
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
